2-(1H-1,3-Benzodiazol-2-YL)-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound with a molecular formula of C17H15N3O This compound is known for its unique structure, which includes a benzodiazole ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)acetohydrazide with an aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide
- 2-(2H-1,2,3-Benzotriazol-2-yl)-2-[(2E)-3-phenylprop-2-en-1-yl]cyclohexan-1-one
Uniqueness
2-(1H-1,3-Benzodiazol-2-YL)-N’-[(1E)-1-phenylethylidene]acetohydrazide stands out due to its unique combination of a benzodiazole ring and a hydrazide group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C17H16N4O |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O/c1-12(13-7-3-2-4-8-13)20-21-17(22)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12- |
InChI Key |
BSEPQBXMHRCXAZ-NDENLUEZSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)CC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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